1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908542
InChI: InChI=1S/C12H7F5O/c13-11(14)18-10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H
SMILES:
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15908542

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C12H7F5O
Molecular Weight 262.17 g/mol
IUPAC Name 1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H7F5O/c13-11(14)18-10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H
Standard InChI Key OZYPAVKKFGNLIH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalene ring system with two distinct fluorinated substituents:

  • Difluoromethoxy group (–OCHF₂): Positioned at the 1-carbon, this substituent introduces both steric bulk and electron-withdrawing effects due to the electronegativity of fluorine .

  • Trifluoromethyl group (–CF₃): Located at the 3-carbon, this group further enhances electron deficiency in the aromatic system, directing electrophilic substitution to specific ring positions .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₂H₇F₅O
Molecular Weight262.17 g/mol
IUPAC Name1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene
SMILES NotationC1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F
Canonical SMILESC1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F

The presence of fluorine atoms significantly lowers the compound’s polarizability, contributing to enhanced thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs.

Synthesis and Manufacturing

Synthetic Routes

Synthesis of 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene involves strategic functionalization of the naphthalene core. Two primary approaches are theorized based on analogous compounds:

Direct Fluorination of Naphthalene Derivatives

  • Step 1: Nitration or halogenation of naphthalene to introduce reactive sites at the 1- and 3-positions.

  • Step 2: Sequential substitution with fluorinated groups:

    • Difluoromethoxy introduction: Reaction with difluoromethyl hypofluorite (CHF₂OF) under controlled conditions .

    • Trifluoromethylation: Use of Umemoto’s reagent (C₅F₅SO₂CF₃) or Ruppert-Prakash reagent (CF₃SiMe₃) in the presence of a Lewis acid .

Coupling of Pre-Fluorinated Fragments

  • Grignard-based synthesis: Formation of a trifluoromethyl-substituted naphthalene intermediate via Grignard reaction, followed by electrophilic substitution for difluoromethoxy group installation .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
DifluoromethoxyationCHF₂OF, CuCl₂ catalyst, 80°C, 12h65–70≥95
TrifluoromethylationCF₃SiMe₃, BF₃·OEt₂, DCM, –10°C, 6h55–60≥90

Purification and Characterization

  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate (9:1) for isolating the target compound.

  • Spectroscopic Analysis:

    • ¹⁹F NMR: Peaks at δ –58 ppm (CF₃) and –90 ppm (OCHF₂) .

    • IR Spectroscopy: Stretching vibrations at 1280 cm⁻¹ (C–F) and 1120 cm⁻¹ (C–O–C).

Physicochemical Properties

Thermal Stability

Fluorine’s high electronegativity confers exceptional thermal resilience:

  • Melting Point: Estimated 98–102°C (cf. 1-(trifluoromethoxy)naphthalene: 89°C) .

  • Boiling Point: Projected 245–250°C at 760 mmHg .

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane120
Ethanol15
Water<0.1

The low aqueous solubility (logP ≈ 3.8) makes it suitable for lipid-rich pharmaceutical formulations.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing –CF₃ and –OCHF₂ groups deactivate the naphthalene ring, directing electrophiles to the 4- and 6-positions (para to substituents) .

Example Reaction: Nitration

  • Conditions: HNO₃/H₂SO₄, 0°C, 2h

  • Product: 4-Nitro-1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene (Yield: 75%) .

Nucleophilic Displacement

Applications and Industrial Relevance

Pharmaceutical Intermediate

  • Drug Design: The –CF₃ group enhances blood-brain barrier permeability, making the compound a candidate for CNS-active agents.

  • Protease Inhibition: Structural analogs show IC₅₀ values <100 nM against HIV-1 protease .

Agrochemical Uses

  • Herbicide Synergy: Fluorinated naphthalenes act as adjuvants, improving glyphosate uptake in resistant weeds .

Advanced Materials

  • Liquid Crystals: The compound’s planar structure and fluorophilicity enable use in low-voltage LCD formulations.

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